Technical Whitepaper: Chemical Identity, Synthesis, and Application of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol Hydrochloride
Executive Summary & Core Identification In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aliphatic heterocycles is a highly validated tactic for modulating pharmacokinetics, basicity, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Identification
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aliphatic heterocycles is a highly validated tactic for modulating pharmacokinetics, basicity, and lipophilicity. Among these building blocks, 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride serves as a critical intermediate for synthesizing central nervous system (CNS) agents and metabolic inhibitors.
To directly address the core inquiry: The exact Chemical Abstracts Service (CAS) Registry Number for the hydrochloride salt of this compound is 2097872-93-8 . Because chemical databases and suppliers frequently catalogue the free base and its salt forms separately, it is imperative to distinguish this from its free base precursor, 2-(4,4-Difluoropiperidin-1-yl)ethanol, which is registered under CAS 276862-11-4 [1].
Physicochemical Profiling & Nomenclature
The selection of the hydrochloride salt over the free base is a deliberate design choice in drug development. The free base form (CAS 276862-11-4) is typically a viscous oil or low-melting solid that is prone to oxidative degradation and is difficult to handle during high-throughput screening. By converting it to the hydrochloride salt (CAS 2097872-93-8), researchers obtain a highly stable, crystalline solid with a defined stoichiometric mass, enabling precise volumetric molarity calculations for biological assays.
Table 1: Quantitative Physicochemical Data Summary
The addition of a gem-difluoro group at the 4-position of the piperidine ring fundamentally alters the molecule's electronic and steric profile.
Inductive Effect on pKa: The strong electron-withdrawing nature of the fluorine atoms propagates through the sigma-bond framework, significantly lowering the pKa of the piperidine nitrogen compared to an unfluorinated analog. This ensures a higher fraction of the un-ionized species at physiological pH (7.4), which is critical for crossing the blood-brain barrier (BBB).
Metabolic Shielding: The strong C-F bonds block cytochrome P450-mediated oxidative metabolism at the highly vulnerable 4-position of the piperidine ring, thereby extending the compound's pharmacokinetic half-life.
Pharmacokinetic and physicochemical impacts of gem-difluoro substitution.
Standardized Synthetic Methodology
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride requires a controlled N-alkylation followed by a rigorous anhydrous salt formation. The protocol below is designed as a self-validating system to ensure maximum yield and purity.
Step-by-Step Experimental Protocol
Step 1: N-Alkylation of the Piperidine Core
Reagent Preparation: Dissolve 1.0 equivalent of 4,4-difluoropiperidine hydrochloride (CAS 144230-52-4)[2] in anhydrous acetonitrile (MeCN).
Base Addition: Add 2.5 equivalents of finely powdered potassium carbonate (K₂CO₃). Causality: MeCN provides a polar aprotic environment that accelerates the Sₙ2 displacement, while K₂CO₃ acts as a mild, heterogeneous acid scavenger. This specific pairing prevents the formation of quaternary ammonium over-alkylation products.
Alkylation: Dropwise add 1.1 equivalents of 2-bromoethanol at 0°C. Gradually warm the mixture to 60°C and stir for 12 hours.
Workup: Filter the inorganic salts. Concentrate the filtrate under reduced pressure, dissolve the residue in ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the free base intermediate (CAS 276862-11-4)[1].
Step 2: Anhydrous Salt Formation
Solvent Exchange: Dissolve the crude free base in anhydrous diethyl ether (Et₂O) at 0°C.
Precipitation: Slowly bubble anhydrous HCl gas (or add a pre-titrated solution of HCl in dioxane) into the ether solution. Causality: The free base is highly soluble in ether, whereas the resulting hydrochloride salt is completely insoluble. This solubility differential drives the immediate crystallization of the product. Excluding water is critical to prevent the formation of hygroscopic hydrates.
Isolation: Filter the resulting white crystalline precipitate under a blanket of inert nitrogen, wash with cold Et₂O, and dry in a vacuum desiccator over P₂O₅.
Synthetic workflow for 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride.
Analytical Validation System
To guarantee the trustworthiness of the synthesized batch, the protocol must be validated using the following orthogonal analytical techniques:
Reaction Completion (LC-MS): Monitor the reaction mixture. The complete consumption of the starting material must be accompanied by the appearance of a distinct [M+H]⁺ peak at m/z 166.1, confirming the mass of the free base intermediate.
Structural Integrity (¹⁹F & ¹H NMR):
¹⁹F NMR: Must display the characteristic gem-difluoro multiplet (typically between -90 to -100 ppm), confirming the fluorine atoms remain intact and were not eliminated under basic conditions.
¹H NMR (in DMSO-d₆): Must show a broad, downfield exchangeable signal for the -NH⁺ proton (~10.0 ppm), validating that protonation occurred at the basic nitrogen rather than the oxygen. The ethylene linker protons should appear as distinct triplets shifted downfield relative to the free base.
Salt Stoichiometry (AgNO₃ Titration): Validate the exact 1:1 molar ratio of HCl to the free base by titrating the chloride ion. This ensures no excess trapped HCl is present, which would artificially inflate the mass and skew downstream biological concentration calculations.
References
National Center for Biotechnology Information (PubChem). 4,4-Difluoropiperidine hydrochloride | CAS 144230-52-4. Retrieved from [Link]
Physicochemical properties of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol Hydrochloride Abstract This technical guide provides a comprehensive overview of the essential physicochemical pro...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride (CAS No. 2097872-93-8). As a fluorinated piperidine derivative, this compound represents a class of molecules with significant potential in medicinal chemistry and drug development. The precise characterization of its properties is paramount for its effective application in research, synthesis, and formulation. This document details the foundational identity, spectroscopic and spectrometric profiles, chromatographic purity, and key physicochemical parameters. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals, offering both established data and validated experimental protocols for its characterization.
Chemical Identity and Core Properties
The unambiguous identification of a compound is the cornerstone of all subsequent research and development activities. 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is a synthetic organic compound whose identity is established by its unique chemical structure and associated identifiers.
The introduction of geminal fluorine atoms at the 4-position of the piperidine ring is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and basicity (pKa) without significantly increasing steric bulk. The hydrochloride salt form is utilized to enhance aqueous solubility and improve handling of the typically basic parent amine.
(Note: An illustrative 2D structure would be placed here in a full document.)
Spectroscopic and Spectrometric Characterization
Structural elucidation and confirmation are critical checkpoints in the synthesis and quality control of chemical entities. A multi-technique approach involving Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides orthogonal data points for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete structural verification.
Expert Rationale: The causality behind employing this suite of NMR experiments lies in its ability to map the complete covalent framework of the molecule. ¹H NMR provides information on the number and connectivity of protons, ¹³C NMR maps the carbon backbone, and ¹⁹F NMR directly confirms the presence and environment of the key fluorine atoms, which are critical to the molecule's identity.
Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O), to ensure solubility of the hydrochloride salt.
Internal Standard: Add Tetramethylsilane (TMS) at δ 0.00 ppm as an internal standard for referencing chemical shifts.
Instrumentation: Utilize a 400 MHz (or higher) field NMR spectrometer for adequate signal resolution.
¹H NMR Acquisition:
Number of Scans: 16-32 scans for sufficient signal-to-noise ratio.
Expected Signals: Protons on the piperidine ring adjacent to the nitrogen and fluorine atoms, the ethyl linker protons, and the hydroxyl proton will each exhibit characteristic chemical shifts and coupling patterns.
¹³C NMR Acquisition:
Number of Scans: 512-1024 scans, as ¹³C has a low natural abundance.
Expected Signals: Distinct signals for each of the seven unique carbon atoms, with the carbon bearing the fluorine atoms (C4) showing a characteristic triplet due to C-F coupling.
¹⁹F NMR Acquisition:
Number of Scans: 64-128 scans.
Expected Signals: A single resonance confirming the chemical equivalence of the two fluorine atoms.
Caption: Workflow for comprehensive NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of a compound and gaining structural insights through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice for this polar, non-volatile molecule.
Expert Rationale: ESI is selected because it is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. Coupling this with tandem MS (MS/MS) allows for controlled fragmentation of a selected precursor ion, providing a fragmentation "fingerprint" that is unique to the molecule's structure. This method is a cornerstone for characterizing piperidine derivatives.[2][4]
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to promote ionization.
Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.
Chromatography:
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: A suitable gradient to elute the compound with good peak shape.
MS Acquisition (Positive Ion Mode):
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺. For C₇H₁₃F₂NO, the expected exact mass is 165.0965.
Tandem MS (MS2): Select the [M+H]⁺ ion (m/z 165.1) as the precursor and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Expected Fragmentation: Common pathways for piperidine alkaloids include the neutral loss of water (H₂O) from the ethanol moiety.[4] Cleavage of the C-C bond in the side chain is also a probable fragmentation route.
Pharmacokinetic Profiling of Difluoropiperidine-Containing Compounds: A Technical Guide
Executive Summary The strategic incorporation of fluorine into saturated nitrogen heterocycles is a transformative tactic in modern drug discovery. Difluoropiperidines—specifically the 3,3-difluoro, 4,4-difluoro, and 3,5...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The strategic incorporation of fluorine into saturated nitrogen heterocycles is a transformative tactic in modern drug discovery. Difluoropiperidines—specifically the 3,3-difluoro, 4,4-difluoro, and 3,5-difluoro isomers—are frequently deployed to overcome critical developability hurdles. This in-depth technical guide explores the pharmacokinetic (PK) and physicochemical causality behind difluorination, detailing how these motifs modulate basicity, lipophilicity, and metabolic stability to generate superior clinical candidates.
Mechanistic Rationale: The Causality of Difluorination
Basicity (pKa) Modulation and hERG Mitigation
The primary physicochemical driver for introducing gem-difluoro groups into a piperidine scaffold is the strong electron-withdrawing inductive effect of fluorine. Unsubstituted piperidine is highly basic (pKa ~11.2), which often leads to poor membrane permeability and high affinity for the hERG potassium channel—a primary cause of drug-induced cardiotoxicity[1].
The introduction of fluorine atoms pulls electron density away from the basic nitrogen lone pair. The magnitude of this pKa depression is strictly distance-dependent. For example, 3,3-difluoropiperidine exhibits a significantly lower pKa than 4,4-difluoropiperidine because the fluorine atoms are one bond closer to the nitrogen center. By depressing the pKa into the 7.0–8.5 range, medicinal chemists can increase the fraction of the un-ionized drug at physiological pH (7.4), thereby enhancing passive cellular permeability and systematically reducing hERG liability[2].
Lipophilicity (LogP) and Conformational "Janus Face" Effects
While fluorination generally increases lipophilicity (cLogP), the spatial orientation of the fluorine atoms dictates the compound's 3D conformation and hydration shell. A fascinating anomaly occurs with cis-3,5-difluoropiperidine. Due to stereoelectronic effects, this molecule strongly prefers a diaxial conformation. This arrangement creates a facially polarized "Janus face"—one side of the ring is highly lipophilic, while the other is hydrophilic. Consequently, cis-3,5-difluoropiperidine exhibits unusually high hydrophilicity and lower LogP compared to its structural isomers, offering a unique vector for tuning CNS Multiparameter Optimization (CNS MPO) scores[3].
Metabolic Stability and CYP450 Evasion
Piperidine rings are notorious for metabolic "soft spots," particularly susceptibility to Cytochrome P450 (CYP)-mediated α-oxidation and subsequent N-dealkylation. Substituting the 4-position with a 4,4-difluoro moiety effectively blocks these oxidative pathways due to the strength of the C-F bond[4].
However, causality in PK optimization is rarely unidirectional. While the 4,4-difluoro group blocks specific metabolic sites, the resulting increase in lipophilicity can drive non-specific hydrophobic binding to CYP450 enzymes. In some drug programs, replacing a morpholine with a 4,4-difluoropiperidine improved target potency but paradoxically resulted in poor human liver microsomal (HLM) stability (high intrinsic clearance)[5]. To counteract this, researchers must often introduce compensatory polar groups (e.g., sulfonamides) elsewhere in the molecule to lower the overall cLogP and restore metabolic stability[4].
Mechanistic pathways of difluoropiperidine incorporation on ADME properties.
Quantitative Data: Physicochemical Comparisons
To illustrate the structure-property relationships, the following table summarizes the typical physicochemical shifts observed when transitioning from a standard piperidine to various difluorinated analogs.
"Janus face" conformation; unusually high hydrophilicity[3].
Self-Validating Experimental Protocols
To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems. Experimental choices are grounded in the need to isolate the specific variables altered by fluorination.
Protocol 1: Determination of pKa and LogD (pH 7.4) via Potentiometric Titration
Causality: Because fluorine's inductive effect is the primary driver of PK changes, highly accurate pKa and LogD measurements are required. Potentiometric titration is preferred over computational predictions, which often fail to account for complex hydration shells around fluorinated heterocycles.
Preparation: Prepare a 10 mM stock solution of the difluoropiperidine compound in DMSO.
Aqueous Titration (pKa): Dilute the stock in 0.15 M KCl (to maintain constant ionic strength). Titrate the solution from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M NaOH under a nitrogen atmosphere at 25°C.
Octanol/Water Partitioning (LogD): Introduce water-saturated 1-octanol to the titration vessel. Perform a dual-phase titration. The shift in the apparent pKa in the presence of octanol allows for the simultaneous mathematical derivation of LogP and LogD at pH 7.4.
Self-Validation Check: The system must run a reference standard (e.g., Propranolol, known pKa 9.5, LogD ~1.2) prior to the test article. If the reference deviates by >0.1 log units, recalibrate the pH electrode and verify titrant molarity.
Protocol 2: In Vitro Liver Microsomal Stability Assay (HLM/MLM)
Causality: To determine if the 4,4-difluoro substitution successfully evaded CYP-mediated clearance without introducing lipophilicity-driven liabilities, intrinsic clearance (
CLint
) must be quantified[5].
Incubation Mixture: Combine human or mouse liver microsomes (0.5 mg/mL final protein concentration) with 1 µM of the difluoropiperidine test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
Self-Validation Check (Critical): Every assay plate must include a low-clearance control (Warfarin) and a high-clearance control (Verapamil). If Verapamil's half-life (
t1/2
) exceeds 15 minutes, or Warfarin shows >20% depletion, the microsome batch is deemed inactive/compromised, and the entire assay is invalidated.
Iterative ADME optimization workflow for difluoropiperidine compounds.
References
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry A European Journal - PubMed. Available at:[Link]
The Strategic Incorporation of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals Abstract The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modula...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic profile. Within this context, the 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol moiety has emerged as a valuable building block. This guide provides a comprehensive technical overview of its synthesis, properties, and strategic application in drug design. We will delve into the causal factors behind its use as a bioisosteric replacement, its impact on critical absorption, distribution, metabolism, and excretion (ADME) parameters, and provide detailed, actionable protocols for its synthesis and incorporation into novel molecular entities.
Introduction: The Rise of Fluorinated Scaffolds in Drug Design
The deliberate incorporation of fluorine into bioactive molecules is a widely employed tactic in drug discovery to enhance metabolic stability, modulate pKa, and improve membrane permeability. The 4,4-difluoropiperidine motif, in particular, serves as a valuable bioisostere for various functional groups, offering a unique combination of steric and electronic properties. This guide focuses on a key derivative, 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol, a versatile building block that introduces this fluorinated scaffold along with a reactive hydroxyl group for further synthetic elaboration. Its application spans diverse therapeutic areas, including the development of treatments for central nervous system (CNS) disorders and metabolic diseases.[1][2]
Physicochemical Properties and Structural Rationale
The utility of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol stems from the unique properties conferred by the geminal difluoro group on the piperidine ring.
Property
Value/Description
Source
Molecular Formula
C7H13F2NO
Molecular Weight
165.18 g/mol
Physical Form
Typically available as a hydrochloride salt, which is a solid.
pKa of Parent Amine
The presence of electron-withdrawing fluorine atoms lowers the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart, influencing its ionization state at physiological pH.
The strategic placement of the two fluorine atoms at the 4-position of the piperidine ring offers several advantages:
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to metabolic cleavage, thus preventing oxidation at the 4-position of the piperidine ring, a common site of metabolism for piperidine-containing drugs.
Modulation of Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its solubility, permeability, and plasma protein binding. This modulation is crucial for optimizing a drug's ADME profile.[3]
Conformational Control: The bulky and electronegative fluorine atoms can influence the conformational preference of the piperidine ring, potentially leading to more favorable interactions with the target protein.
Hydrogen Bond Acceptor: The fluorine atoms can act as weak hydrogen bond acceptors, potentially contributing to binding affinity.
Synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol
The synthesis of 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol is typically achieved through the N-alkylation of 4,4-difluoropiperidine. Two common and effective methods are direct alkylation with a 2-haloethanol and ring-opening of ethylene oxide.
Method 1: N-Alkylation with 2-Bromoethanol
This method involves the direct nucleophilic substitution of a halide by the secondary amine of 4,4-difluoropiperidine.
Experimental Protocol: N-Alkylation of 4,4-Difluoropiperidine with 2-Bromoethanol
To a solution of 4,4-difluoropiperidine hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).
Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and generate the free base in situ.
Add 2-bromoethanol (1.1 eq) to the reaction mixture.
Heat the mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol.
Method 2: Ring-Opening of Ethylene Oxide
This method provides a more atom-economical approach to the desired product.
Experimental Protocol: N-Alkylation of 4,4-Difluoropiperidine with Ethylene Oxide
Materials:
4,4-Difluoropiperidine hydrochloride
Ethylene oxide (as a solution in a suitable solvent, e.g., THF, or generated in situ)
Dissolve 4,4-difluoropiperidine hydrochloride (1.0 eq) in methanol and add triethylamine (1.2 eq) to generate the free base.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of ethylene oxide (1.5 eq) in THF to the reaction mixture.
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
Quench the reaction by adding saturated aqueous ammonium chloride solution.
Extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure.
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol.
Caption: Synthetic routes to 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol.
Role in Medicinal Chemistry: A Bioisosteric Building Block
The 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol moiety is primarily utilized as a strategic building block to introduce the 4,4-difluoropiperidine ring into a larger molecule. The terminal hydroxyl group serves as a convenient handle for further chemical modifications, such as etherification, esterification, or conversion to an amine.
Case Study: P2X7 Receptor Antagonists
The P2X7 receptor is a ligand-gated ion channel involved in inflammation and pain pathways. A series of potent P2X7 antagonists incorporating the 2-(4,4-difluoropiperidin-1-yl)ethyl moiety have been developed.[4] In these compounds, the difluoropiperidine group is believed to occupy a hydrophobic pocket in the receptor, while the difluorination enhances metabolic stability and modulates the physicochemical properties of the molecule to improve its drug-like characteristics.[4]
Case Study: Dipyridamole Analogues for Idiopathic Pulmonary Fibrosis
In the development of novel treatments for idiopathic pulmonary fibrosis, analogues of dipyridamole have been synthesized where the piperidine rings are replaced with 4,4-difluoropiperidine.[5] The resulting compound, 2,2′,2″,2‴-((4,8-bis(4,4-difluoropiperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl)bis(azanetriyl))tetrakis(ethan-1-ol), demonstrated enhanced metabolic stability, a critical factor for developing orally bioavailable drugs.[5]
Caption: Bioisosteric replacement of piperidine with 4,4-difluoropiperidine.
Impact on ADME Properties
The introduction of the 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol moiety can significantly impact the ADME profile of a drug candidate.
Absorption: The modulation of lipophilicity and pKa can influence a compound's solubility and permeability across the gut wall, thereby affecting its oral absorption.
Distribution: Changes in plasma protein binding and the ability to cross the blood-brain barrier are influenced by the physicochemical properties imparted by the fluorinated scaffold. This is particularly relevant for CNS-targeted drugs.[1]
Metabolism: As previously discussed, the gem-difluoro group is a highly effective metabolic blocker, preventing P450-mediated oxidation at the 4-position of the piperidine ring. This generally leads to a longer half-life and improved metabolic stability.[3]
Excretion: The overall polarity and metabolic profile of the molecule will dictate its primary route of excretion, whether renal or hepatic.
Analytical Characterization
The characterization of molecules containing the 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol moiety relies on standard spectroscopic techniques.
NMR Spectroscopy:
¹H NMR: The protons on the piperidine ring will exhibit characteristic multiplets, with potential coupling to the fluorine atoms. The methylene protons of the ethanol side chain will also show distinct signals.
¹³C NMR: The carbon atom bearing the fluorine atoms will appear as a triplet due to C-F coupling. Other carbons in the piperidine ring may also show smaller C-F coupling constants.[6]
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns can confirm the identity and structure of the compound.
Conclusion
2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol is a valuable and versatile building block in medicinal chemistry. Its strategic use allows for the introduction of a metabolically robust 4,4-difluoropiperidine scaffold, which can favorably modulate the ADME properties of a drug candidate. The synthetic accessibility of this compound, coupled with the predictable impact of the difluoropiperidine moiety, makes it an attractive tool for drug discovery professionals seeking to optimize the pharmacokinetic profile of their lead compounds. As the demand for more drug-like candidates with improved metabolic stability continues to grow, the importance of fluorinated building blocks like 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol is set to increase.
References
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025).
ResearchGate. (2017).
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry.
ACS Publications. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure.
PubMed. (2016). The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists.
PMC. (n.d.). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders.
Google Patents. (2002). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
PMC. (n.d.).
Organic Syntheses. (2021).
MDPI. (n.d.). Pharmaceutics | Special Issue : ADME Properties in the Drug Delivery.
Sciety. (n.d.). One-pot synthesis and in silico ADME profiling of 1,4-dihydropyridine derivatives catalyzed by ProMSA ionic liquid under solvent-free conditions.
Wikipedia. (n.d.). Ethylene oxide.
Organic Chemistry Portal. (2013).
PMC. (2016). Strategies to facilitate the discovery of novel CNS PET ligands.
Newera-spectro. (2022).
ChemDiv. (n.d.). CNS Library.
Science. (2015).
MDPI. (2025). Innovative Drugs First Implemented in Type 2 Diabetes Mellitus and Obesity and Their Effects on Metabolic Dysfunction-Associated Steatohepatitis (MASH)
PubMed. (2019). Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1 H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962).
SpringerLink. (n.d.). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl).
Engineering the 4,4-Difluoropiperidine Scaffold: A Technical Guide to Multiparameter Optimization in Drug Discovery
Executive Summary The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals[1]. However, unsubstituted piperidines frequently present critical pharmacokinetic liab...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals[1]. However, unsubstituted piperidines frequently present critical pharmacokinetic liabilities, including high basicity (leading to hERG-mediated cardiotoxicity) and susceptibility to cytochrome P450 (CYP)-mediated aliphatic oxidation. To circumvent these issues, medicinal chemists have increasingly turned to the gem-difluoro substitution at the C4 position. The 4,4-difluoropiperidine moiety has emerged as a privileged structural building block, offering a highly effective means of multiparameter optimization (MPO) in drug discovery[2]. This technical guide explores the physicochemical rationale, synthetic methodologies, and field-proven applications of 4,4-difluoropiperidine derivatives.
Physicochemical and Pharmacokinetic Rationale
The strategic insertion of two fluorine atoms at the C4 position of a piperidine ring fundamentally alters the molecule's physicochemical profile through strong inductive effects and steric shielding.
pKa Modulation and Basicity: Fluorine is the most electronegative element. The strong electron-withdrawing inductive effect of the gem-difluoro group pulls electron density away from the basic piperidine nitrogen. This typically reduces the amine's pKa from ~11.0 (in unsubstituted piperidine) to approximately 7.5–8.5. Lowering basicity is critical for improving membrane permeability, increasing the Central Nervous System (CNS) MPO score, and mitigating off-target hERG channel binding[3].
Metabolic Stability: The C4 position of the piperidine ring is a classic "soft spot" for CYP3A4 and CYP2D6-mediated hydroxylation, which leads to rapid systemic clearance. The exceptionally strong C-F bond (~116 kcal/mol) effectively blocks oxidative metabolism at this site, prolonging the compound's in vivo half-life[4].
Lipophilicity (cLogP): The substitution increases the lipophilicity of the scaffold, which, when carefully balanced with the reduced pKa, optimizes the Lipophilic Efficiency (LipE) of the drug candidate, driving better target engagement[5].
Logical framework of physicochemical enhancements via 4,4-difluoropiperidine substitution.
Synthetic Methodologies and Core Protocols
The synthesis of 4,4-difluoropiperidine building blocks is notoriously challenging due to the risk of elimination side-reactions. The most reliable industrial and bench-scale route involves the deoxyfluorination of a protected piperidin-4-one[6][7].
Protocol 1: Deoxyfluorination of Piperidin-4-one
Causality & Logic: Deoxyfluorination of ketones is highly exothermic. If the temperature is not strictly controlled, the reaction favors the elimination of hydrogen fluoride (HF), resulting in unwanted tetrahydropyridine byproducts[6]. Operating at 0°C suppresses this elimination pathway, maximizing the yield of the gem-difluoro product.
Preparation: Dissolve
N
-benzylpiperidin-4-one (or the
N
-Boc variant) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Reasoning: Fluorinating agents react violently with ambient moisture, degrading the reagent and severely reducing atom economy.
Fluorination: Cool the reactor to 0°C to 5°C. Slowly add Diethylaminosulfur trifluoride (DAST) or Sulfur tetrafluoride (
SF4
) dropwise[7]. Reasoning: Dropwise addition controls the exothermic spike, preventing the thermal degradation of the intermediate.
Incubation: Allow the mixture to slowly warm to room temperature and stir for 12 hours to ensure complete conversion.
Quenching: Carefully pour the reaction mixture into a vigorously stirred solution of saturated aqueous
NaHCO3
at 0°C. Reasoning: This step safely neutralizes the highly corrosive and toxic HF generated during the reaction.
Deprotection: Extract the organic layer, dry over
MgSO4
, and subject the intermediate to catalytic hydrogenation (Pd/C,
H2
) to remove the benzyl group, yielding 4,4-difluoropiperidine hydrochloride[7].
Step-by-step synthetic workflow for 4,4-difluoropiperidine derivatives.
Case Studies in Target-Specific Drug Discovery
The integration of 4,4-difluoropiperidine has rescued several failing drug discovery campaigns by optimizing pharmacokinetic and pharmacodynamic parameters.
Case Study 1: Dopamine D4 Receptor (D4R) Antagonists
Context: Selective D4R antagonists are highly sought after for treating L-DOPA-induced dyskinesia in Parkinson's disease[3].
Challenge: Early candidates suffered from high lipophilicity (cLogP > 5.0) and poor CNS MPO scores (<4.0)[8].
Solution: Researchers developed a novel series of 4,4-difluoropiperidine ether-based antagonists. The gem-difluoro group shifted the pKa, improving the CNS MPO score. The optimized compound (Compound 14a) displayed exceptional binding affinity (
Ki=0.3 nM
) and remarkable >2000-fold selectivity over D1, D2, D3, and D5 receptors[5]. Other campaigns identified the
(R)
-4,4-difluoropiperidine scaffold as a highly potent and selective D4 antagonist[9][10].
Case Study 2: OXPHOS Complex I Inhibitors for Oncology
Context: Targeting mitochondrial oxidative phosphorylation (OXPHOS) is a novel strategy for treating pancreatic cancer[4].
Challenge: Initial leads utilizing a morpholine ring suffered from poor metabolic stability due to rapid oxidative ring-opening[11].
Solution: Replacing the morpholine with a 4,4-difluoropiperidine moiety (Compound 16) maintained the necessary spatial geometry while drastically improving anti-proliferative potency. Compound 16 achieved low nanomolar potency (
IC50=16 nM
) in MIA PaCa-2 pancreatic cancer cells[4][11].
Case Study 3: Orexin 1 Receptor Antagonists (1-SORAs)
Context: Selective orexin 1 receptor antagonists are required for in vivo interrogation of sleep and addiction pharmacology[12].
Solution: Coupling a 4,4-difluoropiperidine core with a 2-quinoline ether linkage yielded compounds with pristine off-target profiles and >625-fold functional selectivity for OX1R over OX2R[12].
To validate the metabolic stability conferred by the 4,4-difluoropiperidine scaffold, researchers rely on the In Vitro Liver Microsomal Stability Assay[4].
Protocol 2: In Vitro Microsomal Stability Assay
Causality & Logic: This assay simulates hepatic first-pass metabolism. By tracking the depletion of the parent compound over time, researchers can calculate the intrinsic clearance (
CLint
). The addition of cold acetonitrile is critical as it instantly denatures the CYP enzymes, freezing the metabolic state for accurate LC-MS/MS quantification.
Incubation Preparation: Prepare a
solution of the 4,4-difluoropiperidine derivative in
100 mM
potassium phosphate buffer (pH 7.4) containing human or mouse liver microsomes (
0.5 mg/mL
protein). Reasoning: The buffer matches physiological pH, ensuring optimal folding and activity of the CYP450 enzymes.
Pre-incubation: Incubate the mixture in a water bath at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of
1 mM
. Reasoning: NADPH is the obligate electron donor for the CYP450 catalytic cycle; without it, oxidative metabolism cannot occur.
Sampling & Quenching: At specific time intervals (0, 5, 15, 30, and 60 minutes), remove a
aliquot and immediately mix it into
of ice-cold acetonitrile containing a known internal standard. Reasoning: Cold organic solvent instantly precipitates the microsomal proteins, halting the reaction.
Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the clear supernatant via LC-MS/MS to determine the half-life (
t1/2
) and intrinsic clearance.
Mechanism of action for 4,4-difluoropiperidine-based OXPHOS Complex I inhibitors.
Conclusion
The 4,4-difluoropiperidine scaffold is far more than a simple structural variation; it is a precision engineering tool for multiparameter optimization. By simultaneously depressing amine basicity, enhancing lipophilicity, and establishing a steric shield against CYP-mediated oxidation, this moiety directly addresses the most common causes of clinical attrition. As demonstrated across neuroscience and oncology, mastering the synthesis and application of this building block is essential for modern drug discovery professionals.
References
Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter.Thieme Connect.
Synthesis method of 4,4-difluoropiperidine-1-formyl chloride.Patsnap.
4,4-Difluoropiperidine hydrochloride: properties, applications and safety.ChemicalBook.
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist.ChemMedChem.
Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists.PubMed.
Return of D4 Dopamine Receptor Antagonists in Drug Discovery.ACS Publications.
Discovery of highly potent and selective orexin 1 receptor antagonists (1-SORAs) suitable for in vivo interrogation of orexin 1 receptor pharmacology.PubMed.
Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds.ChemRxiv.
Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer.PMC.
Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer.ACS Publications.
Application Notes and Protocols for the Synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol Hydrochloride
Abstract This document provides a comprehensive, in-depth guide for the synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride, a valuable building block in contemporary medicinal chemistry. The protocol her...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride, a valuable building block in contemporary medicinal chemistry. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, two-stage synthetic route. The synthesis commences with the preparation of the key intermediate, 4,4-difluoropiperidine, from N-Boc-4-piperidone, followed by its N-alkylation using 2-bromoethanol, and concludes with the formation of the hydrochloride salt. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation, ensuring a reproducible and reliable synthesis.
Introduction
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design, often imparting desirable pharmacokinetic and pharmacodynamic properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The 4,4-difluoropiperidine moiety, in particular, has emerged as a significant pharmacophore in the development of novel therapeutics. The title compound, 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride, serves as a crucial intermediate for the synthesis of a wide range of biologically active molecules, including antagonists for various receptors.[1]
This guide presents a robust and scalable two-part synthesis. The initial stage focuses on the synthesis of 4,4-difluoropiperidine hydrochloride from the commercially available N-Boc-4-piperidone. The second stage details the N-alkylation of the free-based 4,4-difluoropiperidine with 2-bromoethanol, followed by the conversion to its hydrochloride salt, ensuring stability and ease of handling.
Overall Synthetic Scheme
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of 4,4-Difluoropiperidine Hydrochloride
This initial part of the synthesis focuses on the creation of the core 4,4-difluoropiperidine scaffold. A common and effective method involves the fluorination of a protected piperidone precursor, followed by deprotection.[2]
Materials and Equipment
Reagent/Material
Grade
Supplier
Notes
N-Boc-4-piperidone
≥97%
Commercially Available
Deoxofluor or similar fluorinating agent
Synthesis Grade
Commercially Available
Caution: Highly reactive and corrosive.
Dichloromethane (DCM)
Anhydrous
Commercially Available
Hydrochloric acid solution in dioxane
4 M
Commercially Available
Sodium bicarbonate (NaHCO₃)
Reagent Grade
Commercially Available
Anhydrous sodium sulfate (Na₂SO₄)
Reagent Grade
Commercially Available
Diethyl ether
Anhydrous
Commercially Available
Round-bottom flasks
Magnetic stirrer and stir bars
Ice bath
Separatory funnel
Rotary evaporator
Experimental Protocol
Step 1: Fluorination of N-Boc-4-piperidone
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane.
Cool the solution to 0 °C using an ice bath.
Slowly add the fluorinating agent (e.g., Deoxofluor, 1.2 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic. Maintain the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4,4-difluoropiperidine.
Step 2: Deprotection and Hydrochloride Salt Formation
Dissolve the crude N-Boc-4,4-difluoropiperidine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
To this solution, add an excess of 4 M HCl in dioxane (e.g., 3-4 equivalents) and stir at room temperature.
A precipitate of 4,4-difluoropiperidine hydrochloride should form. The reaction progress can be monitored by TLC until the starting material is consumed.
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4,4-difluoropiperidine hydrochloride as a white solid.[2]
Part 2: Synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol Hydrochloride
This second part involves the N-alkylation of the prepared 4,4-difluoropiperidine with 2-bromoethanol. This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine acts as the nucleophile.[3]
Materials and Equipment
Reagent/Material
Grade
Supplier
Notes
4,4-Difluoropiperidine hydrochloride
From Part 1
2-Bromoethanol
≥97%
Commercially Available
Caution: Toxic and corrosive.
Potassium carbonate (K₂CO₃)
Anhydrous, powdered
Commercially Available
N,N-Dimethylformamide (DMF)
Anhydrous
Commercially Available
Sodium hydroxide (NaOH)
Reagent Grade
Commercially Available
For free-basing the starting material.
Hydrochloric acid solution in diethyl ether
2 M
Commercially Available
Ethyl acetate
Reagent Grade
Commercially Available
Water (deionized)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Reagent Grade
Commercially Available
Silica gel for column chromatography
Experimental Protocol
Step 1: Free-Basing of 4,4-Difluoropiperidine Hydrochloride
Dissolve the 4,4-difluoropiperidine hydrochloride from Part 1 in water.
Cool the solution in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide until the pH is >12.
Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or dichloromethane.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to obtain the free base of 4,4-difluoropiperidine. Note: The free base can be volatile, so avoid prolonged exposure to high vacuum.
Step 2: N-Alkylation with 2-Bromoethanol
Caption: Workflow for the N-Alkylation step.
To a solution of 4,4-difluoropiperidine free base (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous powdered potassium carbonate (1.5 eq).
Stir the suspension at room temperature for 15-20 minutes.
Add 2-bromoethanol (1.1 eq) dropwise to the mixture.
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
After completion, cool the reaction mixture to room temperature and pour it into cold water.
Extract the aqueous mixture three times with ethyl acetate.
Combine the organic layers, wash with water and then brine to remove residual DMF.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol.
Step 3: Purification of the Free Base
Purify the crude product by column chromatography on silica gel.
A suitable eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% methanol).
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure free base as an oil or a low-melting solid.
Step 4: Formation of the Hydrochloride Salt
Dissolve the purified 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol in anhydrous diethyl ether.
Cool the solution in an ice bath and slowly add a 2 M solution of HCl in diethyl ether (1.0-1.1 eq) with stirring.
A white precipitate of the hydrochloride salt will form.
Continue stirring in the ice bath for 30 minutes.
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride.[4]
Analytical Characterization (Expected)
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
Fluorinating agents are highly corrosive and react violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
2-Bromoethanol is toxic and a skin and eye irritant. Handle in a fume hood and wear appropriate PPE.[4][5]
4,4-Difluoropiperidine hydrochloride may cause skin, eye, and respiratory irritation.[6] Ensure adequate ventilation and wear standard PPE.[4][5]
All reactions should be performed in a well-ventilated fume hood.
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The protocol detailed in these application notes provides a comprehensive and reliable method for the synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development. The emphasis on the rationale behind the chosen reagents and conditions, along with clear purification and characterization guidelines, ensures the reproducibility and scientific integrity of the synthesis.
Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
Google Patents. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
PubMed. (2025, August 2). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
Google Patents. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride?[Link]
ResearchGate. Final Amino Alcohol HCl Salts a. [Link]
PubMed Central (PMC). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?[Link]
Google Patents. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?[Link]
Application Notes & Protocols: N-Alkylation Strategies Using 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol
Introduction The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated physicochemical prop...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated physicochemical properties. The 4,4-difluoropiperidine motif, in particular, has emerged as a valuable bioisostere for various functional groups, offering a unique combination of polarity and lipophilicity. The reagent 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol is a versatile building block for introducing this desirable moiety onto a range of molecular scaffolds.
This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the effective use of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol as an N-alkylating agent. As a primary alcohol, its hydroxyl group is a poor leaving group and requires activation for nucleophilic substitution.[1][2][3] We will explore three robust and widely applicable strategies for its activation and subsequent reaction with nitrogen nucleophiles: the Mitsunobu reaction, direct reductive amination, and a two-step conversion to an alkyl halide followed by nucleophilic substitution.
Each section details the underlying mechanism, provides field-proven protocols, and explains the causality behind experimental choices to ensure reproducible and high-yielding transformations.
Strategy 1: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful and highly reliable method for the direct N-alkylation of acidic N-H bonds using an alcohol.[4][5][6] It operates under mild, neutral conditions and proceeds via a stereospecific Sₙ2 mechanism, resulting in a clean inversion of configuration if the alcohol's carbinol carbon is a stereocenter.[7][8][9]
Mechanism and Rationale
The reaction is driven by the formation of a highly stable phosphorus-oxygen bond in the triphenylphosphine oxide byproduct. The core principle involves the in situ activation of the alcohol.
Betaine Formation: Triphenylphosphine (PPh₃), a strong nucleophile, attacks the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), forming a betaine intermediate.[7][8]
Pronucleophile Deprotonation: This betaine is a sufficiently strong base to deprotonate the nitrogen nucleophile (e.g., an imidazole, triazole, or phthalimide), which must generally have a pKa of less than 13 to be effective.[4][7]
Oxyphosphonium Salt Formation: The deprotonated alcohol (alkoxide) attacks the activated phosphonium species, forming a key alkoxyphosphonium salt intermediate. This crucial step converts the hydroxyl group into an excellent leaving group.[9][10]
Sₙ2 Displacement: The deprotonated nitrogen nucleophile then attacks the carbon bearing the activated oxygen, displacing triphenylphosphine oxide and forming the desired C-N bond.[7]
The primary advantages of the Mitsunobu reaction are its broad substrate scope and mild conditions. However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification.[10]
How to incorporate 4,4-difluoropiperidines into small molecule drug candidates
Application Note: Strategic Incorporation of 4,4-Difluoropiperidines in Small Molecule Drug Discovery Introduction & Mechanistic Rationale The incorporation of fluorine into saturated nitrogen heterocycles is a cornersto...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Incorporation of 4,4-Difluoropiperidines in Small Molecule Drug Discovery
Introduction & Mechanistic Rationale
The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, the 4,4-difluoropiperidine motif (typically sourced as its highly stable hydrochloride salt, CAS 144230-52-4[1]) serves as a privileged bioisostere for standard piperidines. The strategic placement of a gem-difluoro group at the 4-position exerts profound stereoelectronic effects that directly modulate the physicochemical and pharmacokinetic properties of the parent molecule.
The Causality of Fluorine Incorporation:
The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive (-I) effect through the sigma-bond framework. This directly lowers the basicity of the piperidine nitrogen. While a standard piperidine has a pKa of ~11.2 (existing >99% ionized at physiological pH), the 4,4-difluoropiperidine exhibits a pKa of ~7.3–7.5. This shift ensures a significantly higher fraction of the un-ionized free base at pH 7.4, which is the primary driver for enhanced passive membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, the strong C-F bonds block oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the metabolically vulnerable C4 position.
Recent high-profile applications include the development of highly selective Dopamine D4 Receptor (D4R) antagonists[2][3] and MRGPRX2 antagonists bearing pyridine N-oxide motifs[4]. In these campaigns, the 4,4-difluoropiperidine scaffold was critical for achieving Central Nervous System (CNS) Multiparameter Optimization (MPO) scores compatible with in vivo efficacy[3].
Quantitative Physicochemical Profiling
The following table summarizes the causal relationships between the structural modification and the resulting pharmacological data.
Property
Piperidine
4,4-Difluoropiperidine
Pharmacological Consequence
Basic pKa
~11.2
~7.3 - 7.5
Shifts amine from >99% ionized to ~50% unionized at pH 7.4, enhancing passive membrane permeability and BBB penetration[3].
C4 Metabolic Stability
Low
High
Blocks CYP-mediated hydroxylation at the C4 position, improving microsomal half-life and overall metabolic stability.
Lipophilicity (LogD at pH 7.4)
Lower
Higher (Optimized)
Balances aqueous solubility with lipophilicity, improving CNS MPO scores[3].
Conformational Bias
Flexible Chair
Biased Chair
The strong stereoelectronic effect of the gem-difluoro group locks the ring into a specific chair conformation, minimizing entropic penalty upon target binding[2].
Experimental Workflows & Methodologies
To successfully incorporate 4,4-difluoropiperidine into drug candidates, chemists typically rely on Reductive Amination or Nucleophilic Aromatic Substitution (SNAr). Because the reagent is supplied as a hydrochloride salt (due to the volatility of the free base[1]), all protocols must account for an initial neutralization step.
Standard workflow for the synthetic integration and validation of 4,4-difluoropiperidine.
This protocol describes the alkylation of 4,4-difluoropiperidine using an aldehyde, a common step in synthesizing D4R antagonists[3].
Rationale & Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4) because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures it selectively reduces the transiently formed iminium ion rather than the starting aldehyde. 1,2-Dichloroethane (DCE) is used as the solvent because its slightly higher boiling point and polarity (compared to DCM) better solubilize the intermediate complexes.
Step-by-Step Procedure:
Preparation: In an oven-dried round-bottom flask under an N2 atmosphere, suspend 4,4-difluoropiperidine hydrochloride (1.2 eq) in anhydrous DCE (0.2 M).
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. Stir for 10 minutes at room temperature to liberate the free amine.
Imine Formation: Add the target aldehyde (1.0 eq). Stir the mixture at room temperature for 2 hours. Validation Check 1: Monitor the disappearance of the aldehyde via TLC (UV active).
Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq). Stir the reaction at room temperature for 12–16 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Validation Check 2 (Analytics): Confirm product formation via LC-MS (ESI+). The mass spectrum should show the [M+H]+ peak. Furthermore, ^19F-NMR is critical here; the gem-difluoro group typically appears as a characteristic multiplet or a broad singlet around -95 to -100 ppm, confirming the integrity of the fluorinated ring.
Used for installing heteroaryl groups (e.g., in the synthesis of MRGPRX2 antagonists[4]).
Rationale & Causality: The reduced basicity/nucleophilicity of 4,4-difluoropiperidine (due to the -I effect of fluorine) requires harsher SNAr conditions compared to standard piperidine. Polar aprotic solvents (DMF or DMSO) are mandatory as they stabilize the anionic Meisenheimer complex transition state without solvating the nucleophile too tightly.
Step-by-Step Procedure:
Preparation: Dissolve the aryl/heteroaryl halide (1.0 eq) and 4,4-difluoropiperidine hydrochloride (1.5 eq) in anhydrous DMF (0.3 M).
Base Addition: Add anhydrous Potassium Carbonate (K2CO3) (3.0 eq). Causality: An inorganic base is preferred here to drive the reaction forward by scavenging the generated HCl, and the potassium cation helps coordinate the leaving group.
Heating: Heat the reaction mixture to 90–110 °C for 8–12 hours.
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with water (5x) to remove the DMF, followed by a brine wash.
Purification: Dry over MgSO4, concentrate, and purify via flash column chromatography.
Biological Context: Modulating GPCR Signaling
Once incorporated, the 4,4-difluoropiperidine pharmacophore often acts as a critical binding determinant in G-Protein Coupled Receptors (GPCRs). For instance, in D4R antagonists, the fluorinated ring occupies a specific hydrophobic pocket, locking the receptor in an inactive conformation[2][3].
Mechanism of action for 4,4-difluoropiperidine-based D4R antagonists modulating cAMP.
By preventing the activation of the Gi/o protein complex, the antagonist lifts the receptor-mediated inhibition of Adenylyl Cyclase, thereby normalizing intracellular cAMP levels. This exact pathway modulation is currently being investigated in cellular models of L-DOPA-induced dyskinesias[3].
References[1] CymitQuimica - "CAS 144230-52-4: 4,4-Difluoropiperidine hydrochloride" - Link[2] PubMed - "Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists" - Link[3] PubMed Central (PMC) - "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds" - Link[4] Thieme Connect - "Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter" - Link
The Strategic Utility of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol Hydrochloride in Contemporary Drug Discovery
Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry In the landscape of modern drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of lead optimization. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated pKa, offer a powerful toolset for medicinal chemists. Within this context, the 4,4-difluoropiperidine motif has garnered significant attention as a bioisosteric replacement for less stable or less selective moieties.[1][2] This application note provides a detailed guide to the practical use of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride (CAS: 2097872-93-8), a versatile and highly valuable building block for the synthesis of novel therapeutics.
This guide will delve into the chemical properties of this building block, its reactivity, and provide detailed protocols for its application in the synthesis of advanced intermediates, with a particular focus on its role in the development of antagonists for orexin and histamine H3 receptors.[2][3]
Chemical Properties and Handling
2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is a solid at room temperature with a molecular weight of 201.64 g/mol . The presence of the gem-difluoro group on the piperidine ring significantly lowers the pKa of the piperidine nitrogen compared to its non-fluorinated analog, which can influence its reactivity and salt formation properties. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Table 1: Physicochemical Properties of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol Hydrochloride
Property
Value
Source
CAS Number
2097872-93-8
Molecular Formula
C7H14ClF2NO
Molecular Weight
201.64 g/mol
Physical Form
Solid
Purity
Typically ≥95%
Storage and Handling: The compound should be stored in a cool, dry place away from incompatible materials. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent.
Synthetic Applications and Reaction Protocols
The primary utility of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride lies in its bifunctional nature, possessing both a secondary amine (after neutralization) and a primary alcohol. This allows for a variety of subsequent chemical transformations, making it a versatile scaffold for library synthesis and lead optimization. The two primary modes of reactivity are O-alkylation of the hydroxyl group and N-alkylation of the piperidine nitrogen.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
The hydroxyl group of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol can be readily alkylated to form ether linkages, a common motif in many bioactive molecules. The following is a representative protocol for the synthesis of an aryl ether, a key step in the development of certain receptor antagonists.
Aryl halide (e.g., a substituted chloropyridine or bromobenzonitrile)
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Triethylamine (for hydrochloride salt neutralization)
Step-by-Step Protocol:
Neutralization of the Hydrochloride Salt: In a round-bottom flask, dissolve 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane. Add triethylamine (1.1 eq) and stir at room temperature for 30 minutes. Concentrate the mixture under reduced pressure to remove the solvent and triethylamine hydrochloride. The resulting free base is used directly in the next step.
Deprotonation of the Alcohol: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred DMF.
Slowly add a solution of the free base of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol (1.0 eq) in anhydrous DMF to the NaH suspension at 0 °C.
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
Alkylation: Cool the reaction mixture back to 0 °C. Add the aryl halide (1.1 eq) dropwise as a solution in anhydrous DMF.
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers and wash with water and then brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ether.
Causality Behind Experimental Choices:
Neutralization: The starting material is a hydrochloride salt; the piperidine nitrogen must be in its free base form to prevent unwanted side reactions.
Anhydrous Conditions: Sodium hydride is a strong base that reacts violently with water. Anhydrous solvents are crucial for the success of the reaction.
Inert Atmosphere: Prevents the reaction of sodium hydride with atmospheric moisture and oxygen.
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the corresponding alkoxide, which is a potent nucleophile for the subsequent SNAr or SN2 reaction with the aryl halide.
Solvent: DMF is a polar aprotic solvent that is excellent for SN2 and SNAr reactions as it solvates the cation (Na+) while leaving the alkoxide anion relatively free to act as a nucleophile.
Protocol 2: Reductive Amination for N-Alkylation
The secondary amine of the piperidine ring can be alkylated through various methods, including reductive amination. This is a robust and widely used method for forming C-N bonds.
Reaction Setup: To a round-bottom flask, add 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride (1.0 eq) and the aldehyde or ketone (1.1 eq) in 1,2-dichloroethane.
Stir the suspension at room temperature for 30 minutes.
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up and Purification: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with dichloromethane (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience Insights:
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydride reagents like sodium borohydride, which minimizes side reactions.
The reaction can often be performed as a one-pot procedure without the need to pre-form the iminium ion intermediate.
The hydrochloride salt of the amine can often be used directly, as the equilibrium between the free amine and the iminium ion is still established, though the addition of a non-nucleophilic base like triethylamine can sometimes improve reaction rates.
Trustworthiness: A Self-Validating System
The protocols described above are designed to be robust and reproducible. The progress of each reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the final products should be confirmed by a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.
Table 2: Expected Analytical Data for a Representative O-Alkylation Product
Analytical Technique
Expected Observations
¹H NMR
Appearance of new aromatic protons from the introduced aryl group. A downfield shift of the methylene protons adjacent to the newly formed ether oxygen.
¹³C NMR
Appearance of new aromatic carbon signals. A downfield shift of the carbon adjacent to the ether oxygen.
¹⁹F NMR
A characteristic signal for the gem-difluoro group, the chemical shift of which may be slightly altered by the modification at the other end of the molecule.
Mass Spectrometry
A molecular ion peak corresponding to the calculated mass of the product.
Conclusion
2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is a valuable and versatile building block in medicinal chemistry. Its strategic use allows for the introduction of the metabolically robust 4,4-difluoropiperidine moiety into a wide range of molecular architectures. The protocols provided herein offer a solid foundation for researchers and scientists to leverage the synthetic potential of this compound in their drug discovery programs. The inherent bifunctionality of this molecule opens up numerous avenues for the creation of diverse chemical libraries and the optimization of lead compounds targeting a variety of biological targets.
References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
Cox, C. D., et al. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of Medicinal Chemistry, 53(14), 5320-5332. [Link]
Stark, H., et al. (2004). Novel histamine H3 receptor antagonists: synthesis and evaluation of formamidine and S-methylisothiourea derivatives. Bioorganic & Medicinal Chemistry, 12(23), 6011-6020. [Link]
How to improve yield in 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride synthesis
Welcome to the Technical Support Center for 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride synthesis. This guide is designed for research scientists and drug development professionals experiencing bottlenecks in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride synthesis. This guide is designed for research scientists and drug development professionals experiencing bottlenecks in yield, purity, or reproducibility during the N-alkylation of fluorinated piperidines.
Below, you will find a visual workflow, targeted troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.
Process Visualization
Workflow for optimized 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol HCl synthesis.
Troubleshooting FAQs
Section A: Reaction Optimization (N-Alkylation)
Q: Why is my N-alkylation yield low when using standard piperidine conditions?A: The gem-difluoro group at the 4-position of 4,4-difluoropiperidine exerts a strong electron-withdrawing inductive (-I) effect through the sigma bonds . This significantly reduces the electron density on the piperidine nitrogen, making it a much weaker nucleophile compared to unsubstituted piperidine. Standard conditions (e.g., room temperature, weak organic bases like TEA) often result in incomplete conversion. You must compensate by using elevated temperatures (80–100 °C) and a strong, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ to drive the reaction forward .
Q: How can I accelerate the reaction without increasing side products?A: Implement a Finkelstein reaction in situ. By adding a catalytic amount (0.1–0.2 equivalents) of Potassium Iodide (KI) or Sodium Iodide (NaI), the 2-bromoethanol is transiently converted into 2-iodoethanol . Iodine is a superior leaving group, which dramatically increases the alkylation rate of the weakly nucleophilic 4,4-difluoropiperidine, allowing for shorter reaction times and higher overall yields .
Section B: Side Reactions & Impurity Control
Q: I am observing the formation of ethylene oxide and dimerization of my alkylating agent. How do I prevent this?A: Under basic conditions and high heat, 2-bromoethanol can undergo intramolecular elimination to form ethylene oxide, or react with itself to form ether dimers. To mitigate this causality:
Control stoichiometry: Use only a slight excess of 2-bromoethanol (1.1 to 1.2 equivalents).
Addition rate: Add the 2-bromoethanol dropwise to the pre-heated mixture of the amine and base, rather than mixing everything at once. This keeps the steady-state concentration of the electrophile low, favoring the cross-reaction over self-condensation.
Section C: Salt Formation & Isolation
Q: My final hydrochloride salt is gummy and difficult to crystallize. What is going wrong?A: The hydrochloride salt of 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol is highly hygroscopic due to the presence of both the terminal hydroxyl group and the fluorinated ring. If you use aqueous HCl or a solvent that retains water (like un-dried ethanol), the salt will "oil out" or form a gummy residue. To achieve a crisp, filterable solid, you must use strictly anhydrous conditions. Dissolve the purified free base in an anhydrous, non-polar to moderately polar solvent (e.g., diethyl ether or ethyl acetate) and precipitate using a stoichiometric amount of anhydrous HCl in 1,4-dioxane.
Quantitative Data Presentation
The following table summarizes the optimization landscape for the N-alkylation step, demonstrating the critical impact of base selection and Finkelstein catalysis on the final yield.
Entry
Base (3.0 eq)
Catalyst
Solvent
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
1
Triethylamine
None
DCM
40
24
<40
28
2
K₂CO₃
None
MeCN
82
24
65
55
3
K₂CO₃
KI (0.2 eq)
MeCN
82
12
>95
88
4
Cs₂CO₃
KI (0.2 eq)
DMF
90
8
>98
92
Note: Entry 3 is recommended for scale-up due to the lower cost and easier removal of K₂CO₃/MeCN compared to Cs₂CO₃/DMF.
Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in validation checks to ensure process integrity at every stage.
Phase 1: Catalytic N-Alkylation
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend 4,4-difluoropiperidine hydrochloride (1.0 eq, 10 mmol) and finely powdered anhydrous K₂CO₃ (3.0 eq, 30 mmol) in anhydrous Acetonitrile (MeCN, 10 mL/g).
Validation Check: The suspension should be easily stirrable. The excess K₂CO₃ serves to both free-base the starting material and neutralize the HBr generated during alkylation.
Catalysis: Add Potassium Iodide (KI) (0.2 eq, 2 mmol). Stir at room temperature for 15 minutes.
Alkylation: Heat the mixture to a gentle reflux (80 °C). Using a syringe pump or addition funnel, add 2-bromoethanol (1.2 eq, 12 mmol) dropwise over 30 minutes.
Causality: Dropwise addition minimizes the self-condensation of 2-bromoethanol.
Monitoring: Stir at 80 °C for 12 hours.
Validation Check: Analyze an aliquot by LC-MS. The reaction is deemed complete when the starting material mass (m/z 122 for [M+H]⁺) is <5% relative to the product mass (m/z 166 for [M+H]⁺).
Phase 2: Workup and Free Base Isolation
Filtration: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (K₂CO₃, KBr, KI). Wash the pad with ethyl acetate (EtOAc).
Extraction: Concentrate the filtrate under reduced pressure. Partition the resulting residue between EtOAc and 1M aqueous NaOH.
Validation Check: Test the aqueous layer with pH paper; it must be >12 to ensure the product is entirely in the organic-soluble free base form.
Purification: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude free base as a pale yellow oil. (Optional: Purify via silica gel chromatography using DCM:MeOH 95:5 if purity is <90%).
Phase 3: Anhydrous Salt Formation
Precipitation: Dissolve the pure free base in anhydrous diethyl ether (5 mL/g). Cool the solution to 0 °C in an ice bath.
Acidification: Dropwise add 4M HCl in 1,4-dioxane (1.1 eq).
Validation Check: Immediate precipitation of a white solid indicates successful salt formation. If the solution turns cloudy but no solid forms, scratch the inside of the flask with a glass rod to induce crystallization.
Isolation: Filter the solid rapidly under a stream of nitrogen to prevent moisture absorption. Wash the filter cake with cold anhydrous ether and dry in a vacuum oven at 40 °C for 12 hours to yield 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride.
References
Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]
Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties. Frontiers in Chemistry. Available at:[Link]
Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews. RSC Publishing. Available at:[Link]
Optimization
Troubleshooting solubility issues with 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride
Welcome to the technical support center for 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. As your Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride in aqueous buffers for my in vitro assay. What is the expected solubility and what are the first steps to troubleshoot this?
A1: 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride, as an amine hydrochloride salt, is expected to have significantly higher aqueous solubility compared to its free base form.[1][2][3] The protonated amine group enhances its polarity, facilitating dissolution in polar solvents like water.[1] However, if you are encountering difficulties, it could be due to several factors including the pH of your buffer, the concentration you are trying to achieve, and the temperature.
Initial Troubleshooting Steps:
Verify the pH of your solvent: The solubility of amine hydrochlorides is pH-dependent. At a lower pH, the equilibrium favors the protonated, more soluble form. As the pH increases towards the pKa of the parent amine, the compound will convert to the less soluble free base, which can lead to precipitation. While the specific pKa for this compound is not readily published, piperidine derivatives typically have a pKa in the range of 8-11. Therefore, maintaining a pH well below this range (e.g., pH 4-6) should favor solubility.
Gentle Heating: Try warming the solution to 37-50°C. For many compounds, solubility increases with temperature. However, be mindful of the potential for degradation with prolonged heating and always check the compound's stability at elevated temperatures if that information is available.
Sonication: Utilize a bath sonicator to provide mechanical energy to break down any aggregates and enhance the dissolution rate.
Incremental Addition: Instead of adding the entire amount of the compound at once, add it in small portions to the vortexing solvent. This can prevent the formation of larger, difficult-to-dissolve agglomerates.
Q2: My compound dissolves initially but then crashes out of solution. What is happening and how can I prevent this?
A2: This phenomenon is often due to the formation of a supersaturated solution that is kinetically stable for a short period before the compound precipitates out as the more thermodynamically stable, less soluble form. This can be triggered by changes in temperature, pH, or the presence of nucleation sites. With hydrochloride salts, this can also be related to the "common ion effect" if your buffer contains a high concentration of chloride ions.[4]
Strategies to Prevent Precipitation:
pH control: Ensure your buffer has sufficient capacity to maintain the desired pH, especially if you are adding a significant amount of the hydrochloride salt, which is acidic.
Co-solvents: For challenging situations, the use of a water-miscible organic co-solvent can increase the solubility.[5][6] Common co-solvents for preclinical formulations include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400). It is crucial to start with a small percentage of the co-solvent (e.g., 1-10%) and assess the impact on your specific assay, as high concentrations of organic solvents can affect biological systems.
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at low concentrations (typically 0.1-1%) to increase solubility and prevent precipitation by forming micelles that encapsulate the less soluble free base.[5]
Troubleshooting Guide: A Deeper Dive
Issue 1: Inconsistent results in biological assays, possibly due to poor solubility.
If you suspect that poor solubility is affecting the reproducibility of your biological data, it is crucial to systematically evaluate the solubility of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride in your specific assay medium.
This protocol will help you determine the apparent solubility of your compound under your experimental conditions.
96-well microplate (polypropylene for compound storage, clear for reading)
Plate shaker
Plate reader (nephelometry or UV-Vis) or HPLC-UV
Methodology:
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM).
Serial Dilution: In a polypropylene 96-well plate, perform a serial dilution of your DMSO stock.
Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO stock plate to a 96-well plate containing your aqueous assay buffer. The final DMSO concentration should be kept low and consistent across all wells (typically ≤1%).
Incubation and Shaking: Seal the plate and shake it at room temperature for a defined period (e.g., 2-24 hours) to allow the system to reach equilibrium.
Analysis:
Nephelometry/Turbidimetry: Measure the light scattering or turbidity of each well. The concentration at which a significant increase in signal is observed indicates the onset of precipitation and is an estimate of the kinetic solubility.[7]
HPLC-UV Analysis: For a more quantitative assessment, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved compound by HPLC-UV.[7]
Data Interpretation:
The results will provide an estimate of the maximum soluble concentration of your compound in the assay buffer. Ensure that the concentrations used in your biological experiments are below this determined solubility limit to avoid artifacts from compound precipitation.
Formulation Strategies for In Vivo Studies
For researchers advancing to in vivo studies, ensuring adequate solubility and bioavailability is paramount. The following table outlines potential formulation strategies.
Formulation Strategy
Components
Rationale
Considerations
Aqueous Solution (pH adjusted)
Water, pH-adjusting agent (e.g., citrate buffer)
Simple to prepare, suitable for intravenous administration. The acidic pH maintains the soluble hydrochloride salt form.
Limited to lower doses if intrinsic solubility is low. Potential for precipitation upon injection into the bloodstream due to pH shift.
Co-solvent System
Water, PEG 400, Propylene Glycol, Ethanol
Increases the overall solubility of the compound.[6]
Potential for toxicity of the co-solvents at high concentrations. Must be carefully evaluated for the specific animal model and route of administration.
Surfactant-based Formulation
Water, Tween® 80, Cremophor® EL
Surfactants form micelles that can solubilize poorly soluble compounds, improving stability and potentially oral absorption.[5]
Can have biological effects of their own and may cause hypersensitivity reactions in some cases.
For lipophilic compounds, these formulations can enhance oral absorption by utilizing lipid absorption pathways.[5][8] This may be relevant if the free base form is highly lipophilic.
More complex to prepare and characterize.
Nanosuspensions
Compound, stabilizers (surfactants, polymers)
Reducing particle size to the nanometer range significantly increases the surface area for dissolution.[9][10]
Requires specialized equipment (e.g., high-pressure homogenizer, bead mill) for preparation. Physical stability of the nanosuspension must be ensured.[9]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride.
Caption: A stepwise approach to troubleshooting solubility.
References
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 01). [Link]
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... PMC. [Link]
Technical Support Center: Purification of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol Hydrochloride
Welcome to the technical support center for the synthesis and purification of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and purification of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important building block. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and purification strategies to ensure the high purity of your final compound.
Introduction
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol, typically achieved through the N-alkylation of 4,4-difluoropiperidine, is a crucial step in the development of various pharmaceutical agents. While the synthetic route may appear straightforward, the process is often complicated by the formation of several process-related impurities. These impurities can arise from unreacted starting materials, side reactions, and degradation of the product. The subsequent formation of the hydrochloride salt can also influence the impurity profile and the effectiveness of purification. This guide will address these challenges in a question-and-answer format, providing practical solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am seeing a peak in my crude reaction mixture that corresponds to the mass of the starting material, 4,4-difluoropiperidine. How can I remove this impurity?
A1: Unreacted 4,4-difluoropiperidine is a common impurity, especially if the alkylation reaction has not gone to completion. Due to its basic nature, it can be effectively removed through a few different methods:
Acid/Base Extraction: After the reaction, the crude mixture can be dissolved in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washed with an acidic aqueous solution (e.g., dilute HCl). The desired tertiary amine product and the unreacted secondary amine will both partition into the aqueous layer as their hydrochloride salts. The aqueous layer can then be basified (e.g., with NaOH or K2CO3) to a pH of around 12-13, and the free amines can be extracted back into an organic solvent.[1] To selectively remove the secondary amine, a careful pH adjustment can be attempted, though this is often difficult to control. A more robust method is to proceed with the hydrochloride salt formation of the product, as the unreacted secondary amine may have different crystallization properties.
Adsorbent-Based Purification: The crude mixture, dissolved in a non-polar organic solvent, can be passed through a column packed with an adsorbent like acidic aluminum oxide or silica gel.[2][3] The more polar secondary amine will be retained on the adsorbent, while the less polar tertiary amine product will elute.
Recrystallization of the Hydrochloride Salt: After converting the crude product to its hydrochloride salt, recrystallization from a suitable solvent system (e.g., isopropanol/water, ethanol) can effectively remove the more soluble 4,4-difluoropiperidine hydrochloride.[4][5]
Q2: My mass spectrometry analysis shows a species with a mass corresponding to the addition of two ethanol groups to the piperidine nitrogen. What is this, and how can I prevent its formation?
A2: This impurity is likely the quaternary ammonium salt, 1-(2-hydroxyethyl)-1-(2-hydroxyethyl)-4,4-difluoropiperidinium chloride. This is a common byproduct in N-alkylation reactions of secondary amines, resulting from over-alkylation.[6][7]
Prevention:
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 2-chloroethanol or ethylene oxide).
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration, favoring mono-alkylation.[7]
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed, before significant over-alkylation occurs.
Removal:
Recrystallization: Quaternary ammonium salts often have significantly different solubility profiles compared to the desired tertiary amine hydrochloride. Recrystallization is typically a very effective method for their removal.
Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used to separate the more polar quaternary salt from the product.
Q3: I am using ethylene oxide as my alkylating agent and I see some unknown, polar impurities in my final product. What could they be?
A3: When using ethylene oxide, there is a possibility of forming oligo(ethylene glycol) or its ethers, especially if there is water or alcohol present in the reaction mixture. Ethylene oxide can react with water to form ethylene glycol, which can then react with more ethylene oxide to form diethylene glycol, triethylene glycol, and so on.[8] These can be difficult to remove due to their high polarity and boiling points.
Prevention:
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to prevent the formation of ethylene glycol.
Use of 2-Chloroethanol: Consider using 2-chloroethanol as the alkylating agent instead of ethylene oxide. While it is also reactive, it does not have the same propensity to polymerize.
Removal:
Aqueous Extraction: These glycol-related impurities are highly soluble in water. Multiple washes of the organic solution of the free-base product with brine should help to remove them.
Chromatography: If aqueous extraction is insufficient, reversed-phase HPLC may be necessary to separate these highly polar impurities.
Impurity Formation Pathways
The following diagram illustrates the main reaction and potential side reactions during the synthesis of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol.
Caption: Formation of the desired product and common impurities.
Analytical Methods for Impurity Profiling
Accurate identification and quantification of impurities are critical for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is recommended.
Impurity Class
Recommended Analytical Technique
Key Considerations
Unreacted Starting Material
GC-MS, LC-MS/MS
Derivatization may be necessary for GC-MS to improve peak shape.[9][10] LC-MS/MS offers high sensitivity and selectivity.
Over-alkylation Product
LC-MS, HPLC with ELSD
Quaternary ammonium salts are not volatile and therefore not suitable for GC-MS. HPLC with UV detection may also be used if the impurity has a chromophore.
Glycol-related Impurities
HPLC with RI or ELSD detection
These impurities lack a UV chromophore, necessitating refractive index or evaporative light scattering detection.[11][12]
Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling
This method can be used as a starting point for the analysis of the reaction mixture.
Column: C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient: 5% B to 95% B over 20 minutes
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm and/or ELSD
Injection Volume: 10 µL
Purification Protocols
Protocol 2: Purification by Acid/Base Extraction
This protocol is effective for removing non-basic impurities and can help in isolating the amine products.
After the reaction is complete, remove the reaction solvent under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
Extract the organic solution with 1M HCl (aq). The amine-containing compounds will move to the aqueous layer.
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
Cool the aqueous layer in an ice bath and slowly add 5M NaOH (aq) with stirring until the pH is >12.
Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of the product.
Protocol 3: Recrystallization of the Hydrochloride Salt
This is a powerful technique for purifying the final product.
Dissolve the crude 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol (free base) in a minimal amount of a suitable solvent such as isopropanol or ethanol.
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) until the solution is acidic (check with pH paper).
Stir the mixture at room temperature. If crystals do not form, cooling in an ice bath or adding a co-solvent (anti-solvent) like heptane or diethyl ether can induce crystallization.[4]
Allow the crystals to form and the mixture to stand for a few hours to ensure complete crystallization.
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
Dry the crystals under vacuum to a constant weight.
Purification Workflow
The following diagram outlines a typical workflow for the purification of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride.
Caption: A typical purification workflow for the target compound.
References
BenchChem. (2025). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis. BenchChem.
BenchChem. (2025). Technical Support Center: Quantitative Analysis of Piperidines. BenchChem.
US Patent 4255356A. (1981). Purification of tertiary amines using an adsorbent.
BenchChem. (2025). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. BenchChem.
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
NL Patent 7905987A. (1979). PROCESS FOR THE PURIFICATION OF TERTIARY AMINES.
Sutcliffe, O. B., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 408(28), 8045-8057.
Domasevitch, K. V. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents.
Mu, T., et al. (2025). Quaternized poly(arylene piperidine) anion exchange membranes with enhanced alkaline stability and desalination performance.
SIELC Technologies. (n.d.). HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column.
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
US Patent 3850935A. (1974). Process for producing piperidine derivatives by degrading quaternary piperidinium salts.
BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
ResearchGate. (2015).
Kicinski, H. G., & Kettrup, A. (1989). Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. Analytical Chemistry, 61(13), 1435-1441.
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
Jannasch, P., et al. (2021). Poly(arylene piperidine) Anion Exchange Membranes with Tunable N-Alicyclic Quaternary Ammonium Side Chains.
Agilent Technologies. (2011). High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD.
ResearchGate. (2014).
European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. (EP 2436381 A1).
ResearchGate. (2017).
BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
Wikipedia. (n.d.). Ethylene oxide.
United Nations Office on Drugs and Crime. (n.d.).
Montgomery, S. L., et al. (2020). Effects of Propylene Oxide End Capping on Amination of Polyalkylene Glycols. ACS Omega, 5(39), 25039-25045.
Lee, S., & Park, H. (2006). Efficient Synthesis of Tertiary Amines from Secondary Amines. Tetrahedron Letters, 47(28), 4871-4875.
Chinese Journal of New Drugs. (2020). Simultaneous Determination of Ethylene Glycol, Diethylene Glycol and Ttriethylene Glycol in Polyethylene Glycol by HPLC.
Sciencemadness Discussion Board. (2012).
Lund University. (n.d.). Regio- and Stereoselective Alkylation of Pyridine-N-oxides : Synthesis of Substituted Piperidines and Pyridines.
Organic & Biomolecular Chemistry. (2026).
Gress, A., et al. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews, 116(4), 2180-2240.
ECHEMI. (n.d.).
Waters Corporation. (n.d.). HPLC and UPLC Columns for the Analysis of Oligonucleotides.
WO Patent 2017011283A1. (2017). Process for making hydroxyethyl piperazine compounds.
Molander, G. A., & Sandrock, D. L. (2009). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Organic Letters, 11(15), 3386-3389.
Preventing degradation of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride . T...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride .
This compound is a critical intermediate, frequently utilized in the synthesis of selective KRAS G12C inhibitors[1]. While formulating it as a hydrochloride salt improves its handling and solubility compared to its free base, it introduces significant risks related to atmospheric moisture. This guide provides field-proven, self-validating protocols to prevent degradation, ensure stoichiometric precision, and maintain batch-to-batch reproducibility.
Q1: Why does my batch of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol HCl undergo clumping, caking, and unexplained weight gain after a few weeks of storage?
Causality & Mechanism:
This is a classic manifestation of severe hygroscopicity inherent to specific pharmaceutical hydrochloride salts. The molecule features a terminal hydroxyl (-OH) group and a protonated piperidinium core. When exposed to ambient humidity, the polar groups that are not fully coordinated within the crystal lattice interact aggressively with atmospheric water molecules[2].
At a molecular level, the surface of these hydrochloride salts can induce the dissociation of adsorbed water. This alters the micro-environmental pH and triggers salt disproportionation—a degradative process where the salt partially reverts to its free base form[3]. This not only causes physical deliquescence (caking) but also compromises the chemical stability of the intermediate, rendering it highly reactive to oxidative degradation and ruining its efficacy in downstream coupling reactions[4].
Causality of moisture adsorption leading to salt disproportionation and reaction failure.
Q2: How does moisture sorption quantitatively affect this intermediate, and what are the critical thresholds?
Data Presentation:
Hydrochloride salts of amino-alcohols typically exhibit a sharp inflection point in moisture uptake when ambient humidity exceeds 50-60%[2]. Below is the representative equilibrium moisture content (EMC) data for this class of difluoropiperidine derivatives.
Table 1: Equilibrium Moisture Content (EMC) and Physical State vs. Relative Humidity (RH)
Q3: I suspect my intermediate has absorbed moisture (approx. 2-3% w/w). How can I salvage it without causing thermal degradation?
Causality & Mechanism:
Applying excessive heat (e.g., >60°C) to drive off water from a hydrochloride salt will exacerbate degradation. If partial disproportionation has occurred, heating can cause the newly formed free base to volatilize or undergo intermolecular side reactions. Therefore, drying must rely on high vacuum rather than high temperature. You must utilize a self-validating loop (combining gravimetric tracking with Karl Fischer titration) to confirm complete moisture removal without altering the chemical structure.
Closed-loop validation workflow for drying and storing hygroscopic hydrochloride salts.
Section 2: Self-Validating Experimental Protocols
Protocol A: High-Vacuum Recovery Drying
Objective: Remove sorbed water from compromised batches while preventing thermal degradation.
Self-Validation Mechanism: Gravimetric tracking coupled with Karl Fischer (KF) titration ensures the process is driven by empirical endpoints, not arbitrary timeframes.
Step-by-Step Methodology:
Initial Assessment: Weigh the compromised batch to establish a baseline mass. Perform an initial Karl Fischer (KF) titration to quantify the exact water content.
Preparation: Transfer the caked powder into a wide-mouth amber glass crystallization dish. Crucial: Do not attempt to crush the caked material forcefully, as friction generates localized heat that can induce degradation.
Vacuum Application: Place the dish in a vacuum desiccator or vacuum oven. Apply a high vacuum (< 10 mbar) at a strictly controlled temperature of 35°C to 40°C. Causality: 40°C is the thermal ceiling to prevent the sublimation of any free base generated via disproportionation[3].
Desiccant Pairing: Ensure the vacuum line is equipped with a secondary trap containing phosphorus pentoxide (P₂O₅) or activated molecular sieves to act as an aggressive moisture sink.
Validation Loop: After 12 hours, break the vacuum with ultra-high purity (UHP) Argon. Quickly weigh the dish. Reapply vacuum for another 4 hours.
Endpoint Confirmation: The drying is complete when the mass changes by less than 0.05% between cycles. Validate the final product with a secondary KF titration (Target: < 0.5% w/w H₂O).
Protocol B: Inert Storage and Aliquoting
Objective: Prevent future degradation of the 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol HCl salt.
Step-by-Step Methodology:
Primary Containment: Transfer the validated, dry powder into a dark amber glass vial to prevent any potential photo-induced radical reactions[4].
Atmospheric Displacement: Insert an Argon gas line (fitted with a sterile needle) into the vial. Gently flush the headspace for 30 seconds. Causality: Argon is heavier than Nitrogen and provides a superior, dense blanket over the hygroscopic solid, effectively blocking ambient moisture[4].
Sealing: Cap the vial tightly with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.
Secondary Containment: Store the vial inside a secondary desiccator cabinet containing indicating Drierite (calcium sulfate). Maintain the cabinet at 2°C to 8°C.
Equilibration Before Use (Self-Validation Step): Critical Step: Before opening the vial for downstream KRAS G12C synthesis[1], allow the sealed vial to warm to room temperature for at least 60 minutes. Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the powder, instantly undoing all previous drying efforts.
References
Source: globethesis.com (Purdue University Dissertation)
Source: tandfonline.
Source: pharmaceutical-journal.
US 2019 / 0062330 A1 (Patent Application Publication for KRas G12C Inhibitors)
Handling the hygroscopic nature of piperidine hydrochloride salts
Troubleshooting Guide: Managing the Hygroscopic Nature of Piperidine Hydrochloride Welcome to the technical support center for piperidine and its derivatives. This guide is designed for researchers, chemists, and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guide: Managing the Hygroscopic Nature of Piperidine Hydrochloride
Welcome to the technical support center for piperidine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who frequently encounter challenges with the hygroscopic nature of piperidine hydrochloride. My goal is to provide you with not just solutions, but a deeper understanding of the principles behind them, ensuring the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: I opened a new bottle of piperidine hydrochloride and it already appears clumpy and wet. Is my product contaminated?
A1: Not necessarily. Piperidine hydrochloride is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Clumping is a very common initial sign of water absorption. The issue is likely not contamination from the manufacturing process but rather exposure to ambient humidity during packaging or brief exposure upon opening.
The core issue lies in the high affinity of the hydrochloride salt for water molecules. The ionic nature of the salt, with its charged nitrogen and chloride ions, creates strong electrostatic interactions with the polar water molecules. This interaction is often strong enough to pull water vapor directly from the air, leading to the observed clumping and eventually, deliquescence (dissolving in the absorbed water).
To verify the extent of water absorption, a Karl Fischer titration is the gold standard for accurately quantifying water content.
Q2: Why is it critical to control the water content in my piperidine hydrochloride sample?
A2: The presence of excess water can have significant downstream consequences in many chemical reactions.
Inaccurate Stoichiometry: If you are weighing out the salt for a reaction, a significant portion of that weight could be water, not the active reagent. This leads to inaccurate molar calculations, potentially reducing reaction yields and leading to an excess of other reagents. For instance, in a sensitive coupling reaction, an incorrect stoichiometric ratio can lead to the formation of undesirable side products.
Reaction Inhibition or Side Reactions: Water can act as an unwanted nucleophile or base in many organic reactions. In acylation or silylation reactions, for example, water can compete with the desired nucleophile, consuming your reagent and generating byproducts.
Catalyst Deactivation: In reactions involving water-sensitive catalysts, such as certain organometallic or Lewis acid catalysts, the presence of moisture can lead to their deactivation, effectively halting the reaction.
Physical State Alteration: As the salt absorbs more water, it can become a sticky syrup, making it extremely difficult to handle, weigh accurately, and transfer.
Q3: What are the best practices for storing piperidine hydrochloride to prevent moisture absorption?
A3: Proper storage is the first and most critical line of defense.
Primary Container: Always keep the salt in its original, tightly sealed container. Ensure the cap threads are clean before sealing to guarantee an airtight closure.
Secondary Enclosure (Desiccator): The most effective method is to store the primary container inside a desiccator. A desiccator is a sealable enclosure containing a desiccant (a drying agent) that maintains a very low-humidity environment.
Recommended Desiccants: Indicating silica gel (changes color when saturated), anhydrous calcium sulfate (Drierite®), or molecular sieves are excellent choices.
Inert Atmosphere: For highly sensitive applications, storing the container inside a glovebox under an inert atmosphere (e.g., nitrogen or argon) provides the highest level of protection.
Here is a workflow illustrating the ideal storage protocol:
Caption: Recommended storage workflow for piperidine hydrochloride.
Troubleshooting Common Issues
Problem 1: My piperidine hydrochloride has already become a viscous liquid. How can I dry it?
If your salt has absorbed a significant amount of water and turned into a syrup or solution, simple desiccation may be too slow. Here are two effective methods for drying the material.
Method A: Drying Under High Vacuum
This is the most common and effective method for removing water without decomposing the salt.
Transfer: Carefully transfer the moist piperidine hydrochloride to a round-bottom flask. Ensure the flask is no more than half full to prevent bumping.
Initial Vacuum: Connect the flask to a high-vacuum line (Schlenk line) through a cold trap. The cold trap (using liquid nitrogen or a dry ice/acetone slurry) is crucial to protect the vacuum pump from corrosive HCl gas and water vapor.
Gentle Heating: Gently heat the flask in a water or oil bath. Do not exceed 40-50°C. Overheating can cause the salt to sublime or decompose.
Monitor: Continue drying under vacuum until the material appears as a free-flowing, crystalline solid. This may take several hours.
Backfill and Store: Once dry, allow the flask to cool to room temperature before backfilling with an inert gas like nitrogen or argon. Immediately transfer the dry salt to a sealed container and store it in a desiccator.
Method B: Azeotropic Distillation with Toluene
This method is useful for removing water from larger quantities of the salt.
Experimental Protocol: Azeotropic Drying
Setup: In a round-bottom flask, suspend the piperidine hydrochloride in toluene. Use a Dean-Stark apparatus fitted with a condenser.
Heating: Heat the mixture to reflux. The toluene-water azeotrope will distill off and collect in the Dean-Stark trap. Water is denser than toluene and will collect in the bottom of the trap, while the toluene will overflow and return to the flask.
Completion: Continue the distillation until no more water collects in the trap.
Isolation: Allow the mixture to cool. The dried piperidine hydrochloride can be isolated by filtration under an inert atmosphere. Wash the solid with a dry, non-polar solvent (like hexane) to remove residual toluene and then dry it under vacuum.
Data Summary: Comparison of Drying Methods
Feature
High Vacuum Drying
Azeotropic Distillation
Principle
Sublimation of water at low pressure
Removal of water as an azeotrope
Temperature
Low (≤ 50°C)
High (Boiling point of toluene)
Scale
Small to medium
Medium to large
Equipment
Schlenk line, vacuum pump, cold trap
Dean-Stark apparatus, condenser
Pros
Simple, minimizes thermal stress
Effective for large amounts
Cons
Can be slow
Potential for thermal degradation if not controlled
Problem 2: How can I accurately weigh and dispense the dry piperidine hydrochloride without it reabsorbing moisture?
Handling the dried salt is as critical as drying it. Exposure to ambient air for even a few minutes can negate your efforts.
Workflow: Handling Dried Piperidine Hydrochloride
Caption: Workflow for weighing hygroscopic solids.
Key Procedural Insights:
Work Quickly: The key is to minimize the time the solid is exposed to the atmosphere. Have everything prepared before you open the container.
Use a Glovebox: The ideal environment for handling highly hygroscopic materials is a glovebox with a low-humidity, inert atmosphere.
Weighing by Difference: If a glovebox is unavailable, use the "weighing by difference" technique. Weigh a sealed vial containing the dry salt. Quickly add the solid to your reaction vessel, then re-seal and re-weigh the vial. The difference in weight is the amount transferred. This minimizes the exposure time of the bulk material.
Comparing 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol vs piperidine-1-ethanol
An objective comparison between piperidine-1-ethanol and its fluorinated analog, 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol , perfectly illustrates the profound impact of strategic halogenation in modern drug design. While...
Author: BenchChem Technical Support Team. Date: March 2026
An objective comparison between piperidine-1-ethanol and its fluorinated analog, 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol , perfectly illustrates the profound impact of strategic halogenation in modern drug design.
While piperidine-1-ethanol provides a versatile, highly soluble bifunctional scaffold, it often suffers from high basicity and metabolic vulnerabilities[1]. By introducing a gem-difluoro group at the C4 position, medicinal chemists can surgically alter the molecule's physicochemical properties—modulating its pKa, enhancing lipophilicity, and blocking metabolic soft spots—without drastically changing its steric bulk[2][3].
This guide breaks down the causality behind these performance differences and provides self-validating experimental protocols to empirically evaluate both scaffolds.
Physicochemical & Pharmacological Profiling
To understand the utility of the gem-difluoro substitution, we must first look at the comparative quantitative data. The table below summarizes the critical physicochemical shifts that occur when transitioning from the unsubstituted piperidine to the 4,4-difluoropiperidine scaffold.
Fluorine increases the lipophilic character of the ring, aiding in passive membrane permeability.
Metabolic Soft Spots
C4 position, N-dealkylation
N-dealkylation only
The strong C-F bonds block CYP450-mediated oxidation at the C4 position[6].
hERG Liability
High
Reduced
A lower pKa reduces the fraction of protonated amine at pH 7.4, mitigating electrostatic binding in the hERG pore.
Mechanistic Insights: The Causality of Fluorination
As a Senior Application Scientist, it is critical to look beyond the raw data and understand why these structural changes dictate pharmacological behavior. The superiority of 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol in late-stage drug development is driven by two primary mechanistic pillars:
1. Inductive Effects on Basicity and Permeability
Fluorine is the most electronegative element. When two fluorine atoms are attached to the C4 position, they exert a powerful inductive electron-withdrawing effect (-I) that propagates through the sigma-bond network of the piperidine ring[3]. This effect pulls electron density away from the basic tertiary nitrogen, lowering its pKa by approximately 1.5 to 2.5 log units[4].
The Result: At a physiological pH of 7.4, a significantly higher fraction of 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol remains in its unionized state compared to piperidine-1-ethanol. This increases the effective lipophilicity (LogD) and dramatically enhances passive cellular permeability.
2. Steric and Electronic Protection Against Metabolism
The unsubstituted C4 position of a standard piperidine ring is a classic liability, highly susceptible to cytochrome P450 (CYP) mediated hydroxylation[2]. The bond dissociation energy of a C-F bond (~116 kcal/mol) is substantially higher than that of a C-H bond (~98 kcal/mol).
The Result: Replacing the vulnerable C4 hydrogens with fluorine atoms effectively creates an electronic and steric blockade. This prevents oxidative cleavage by CYP enzymes, forcing the metabolic machinery to rely on slower pathways (like N-dealkylation), thereby extending the compound's metabolic half-life (
t1/2
)[6].
Mechanistic pathways linking gem-difluoro substitution to improved ADMET profiles.
Experimental Methodologies: Self-Validating Systems
To empirically validate the theoretical advantages of the fluorinated scaffold, the following self-validating protocols must be executed. These workflows are designed to ensure internal consistency and eliminate false positives.
Protocol 1: Potentiometric pKa Determination
Objective: To precisely quantify the basicity shift induced by the gem-difluoro group.
Causality: Potentiometric titration directly measures the thermodynamic ionization constant in aqueous media. A background electrolyte (KCl) is used to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.
Self-Validation: The system is validated by running a known reference standard (e.g., Diphenhydramine) alongside the test compounds to verify electrode calibration.
Step-by-Step Workflow:
Prepare a 1 mM solution of the test compound (piperidine-1-ethanol or 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol) in 0.15 M KCl.
Calibrate the pH glass electrode using standard IUPAC buffers (pH 4.0, 7.0, and 10.0).
Titrate the sample solution with standardized 0.1 M HCl or 0.1 M NaOH at a constant temperature of 25°C under a nitrogen atmosphere (to prevent
CO2
absorption, which forms carbonic acid and skews results).
Record the pH continuously after each titrant addition.
Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation.
Protocol 2: In Vitro Liver Microsomal Stability Assay
Objective: To evaluate the resistance of the C4-fluorinated scaffold against CYP450-mediated oxidation[6].
Causality: Liver microsomes contain the full complement of CYP450 enzymes. An NADPH regenerating system is added because NADPH is an essential electron donor required for CYP450 catalytic activity.
Self-Validation: The assay includes Verapamil (high clearance) and Warfarin (low clearance) as control compounds to verify the metabolic viability of the microsomes. A minus-NADPH control is included to differentiate true CYP-mediated metabolism from chemical instability.
Step-by-Step Workflow:
Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
Add Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) to achieve a final protein concentration of 0.5 mg/mL[6].
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS).
Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.
Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant (
k
), half-life (
t1/2
), and intrinsic clearance (
CLint
).
In vitro microsomal stability assay workflow for evaluating compound half-life.
A Senior Application Scientist's Guide to LC-MS Method Validation for 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride: A Comparative Analysis
This guide provides a comprehensive, in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) method validation for the quantification of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride. De...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) method validation for the quantification of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system. We will explore the nuances of LC-MS method validation and objectively compare its performance against alternative analytical techniques, supported by illustrative experimental data.
Introduction: The Analytical Challenge of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride
2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is a substituted piperidine derivative.[1][2][3] The piperidine ring is a common structural motif in many active pharmaceutical ingredients (APIs).[1][3] The accurate quantification of this compound is critical in various stages of pharmaceutical development, including pharmacokinetic studies, quality control, and formulation development.[1]
The physicochemical properties of this molecule—a small, polar compound likely lacking a significant UV chromophore—present a distinct analytical challenge.[4][5] This necessitates a highly sensitive and selective analytical method for its reliable quantification in complex matrices. LC-MS stands out as a powerful technique for this purpose, offering high selectivity and sensitivity, making it a workhorse in pharmaceutical analysis.[6][7][8] However, to ensure the integrity of the data generated, a rigorous method validation is not just a recommendation but a regulatory requirement.[9][10]
This guide will first detail a comprehensive LC-MS method validation protocol for 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines.[10][11][12][13][14][15] Subsequently, we will provide a comparative analysis of LC-MS with other viable analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
PART 1: A Deep Dive into LC-MS Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[12] For the quantitative analysis of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride, this involves a systematic evaluation of several key performance characteristics.
The Validation Workflow: A Conceptual Overview
The following diagram illustrates the logical flow of a comprehensive LC-MS method validation process.
Caption: A logical workflow for LC-MS method validation.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the experimental steps for validating an LC-MS method for the quantification of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride.
1. Materials and Reagents:
2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride reference standard (purity >99%)
Stable isotope-labeled internal standard (SIL-IS), e.g., 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol-d4 hydrochloride
HPLC-grade acetonitrile, methanol, and water
Formic acid (LC-MS grade)
Control matrix (e.g., human plasma, formulation blank)
2. LC-MS Instrumentation and Conditions (Hypothetical Optimized Parameters):
LC System: High-performance liquid chromatography system
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and resolving polar compounds.
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: A gradient elution to ensure adequate separation from matrix components.
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL
Mass Spectrometer: Triple quadrupole mass spectrometer
Ionization Mode: Electrospray Ionization (ESI) in positive mode, as the analyte contains a basic nitrogen atom that is readily protonated.[8]
MRM Transitions:
Analyte: Precursor ion [M+H]+ → Product ion
Internal Standard: Precursor ion [M+H]+ → Product ion
3. Validation Parameters and Acceptance Criteria:
The validation will be performed according to ICH Q2(R1) guidelines.[11][12][13][15]
Parameter
Purpose
Acceptance Criteria (Typical)
Specificity/Selectivity
To ensure the method can differentiate the analyte from other components in the sample matrix.[9][12]
No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity
To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.[12]
Correlation coefficient (r²) ≥ 0.99. Calibration curve should be visually inspected for linearity.
Accuracy
To determine the closeness of the measured concentration to the true concentration.[7][9][11]
The mean value should be within ±15% of the nominal concentration, except at the LLOQ, where it should be within ±20%.[16]
Precision
To assess the degree of scatter between a series of measurements.[7][9][11] Evaluated at three levels: repeatability, intermediate precision, and reproducibility.
The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
To determine the lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.[11][17]
LOD: Signal-to-noise ratio ≥ 3. LOQ: Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Robustness
To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12][18]
The results should remain within the acceptance criteria for accuracy and precision.
Matrix Effect
To assess the influence of matrix components on the ionization of the analyte and IS.[16]
The CV of the matrix factor across different lots of matrix should be ≤15%.
Stability
To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.[9]
The mean concentration at each stability time point should be within ±15% of the nominal concentration.
4. Experimental Procedure:
Specificity: Analyze at least six different lots of blank matrix to check for interferences.
Linearity: Prepare a series of at least five calibration standards by spiking the analyte and a constant concentration of the IS into the control matrix.
Accuracy and Precision: Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) and the LLOQ. Analyze these samples in replicate (n≥5) on different days to determine intra- and inter-day accuracy and precision.
LOD and LOQ: Determined by serially diluting a known concentration of the analyte until the signal-to-noise ratio meets the acceptance criteria.
Robustness: Introduce small, deliberate changes to method parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.02 mL/min).
Matrix Effect: Analyze samples prepared by spiking the analyte and IS into extracted blank matrix from different sources.
Stability: Evaluate short-term, long-term, and freeze-thaw stability of the analyte in the matrix.
PART 2: Comparative Analysis of Analytical Techniques
While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. The choice of method often depends on factors such as the required sensitivity, sample matrix, and available instrumentation.[1]
Logical Relationship of Analytical Techniques
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique for a small polar molecule like 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride.
Caption: Decision tree for analytical technique selection.
Performance Comparison
The following table summarizes the key performance characteristics of LC-MS, GC-MS, and HPLC-UV for the analysis of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride.
Feature
LC-MS
GC-MS
HPLC-UV
Principle
Separation by liquid chromatography, detection by mass spectrometry.
Separation by gas chromatography, detection by mass spectrometry.
Separation by liquid chromatography, detection by UV-Vis absorbance.[6]
Applicability to Analyte
High. Ideal for polar and non-volatile compounds.
Moderate. Requires derivatization to increase volatility and thermal stability.[19][20][21][22]
Low. The analyte likely lacks a strong UV chromophore.[4][5]
Sensitivity
Very High (pg to fg range).
High (pg range), but can be limited by derivatization efficiency.
Low to Moderate (ng to µg range). Insufficient for trace analysis.
Specificity
Very High. Based on both retention time and mass-to-charge ratio.
Very High. Based on retention time and mass fragmentation pattern.
Low. Dependant on chromatographic separation alone.
Sample Preparation
Often simple (e.g., protein precipitation, solid-phase extraction).
More complex, involving a derivatization step.[19][20][23]
Simple, similar to LC-MS.
Throughput
High.
Moderate, due to longer run times and sample preparation.
High.
Cost (Instrument)
High.
Moderate to High.
Low.
Robustness
Good, but can be susceptible to matrix effects.
Very robust and reproducible.
Very robust and easy to use.
Key Advantage
High sensitivity and specificity for a wide range of compounds.
Excellent separation efficiency and established libraries for identification.
Simplicity, low cost, and robustness.
Key Disadvantage
Higher cost and potential for matrix effects.
Not suitable for non-volatile or thermally labile compounds without derivatization.
Not suitable for non-chromophoric compounds.[4][5][24]
Discussion of Alternatives
GC-MS: For a polar molecule like 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride, direct analysis by GC-MS is not feasible due to its low volatility.[19][20] A chemical derivatization step, such as silylation, would be necessary to convert the polar hydroxyl and amine groups into more volatile derivatives.[19][23] While GC-MS offers excellent chromatographic resolution and high sensitivity, the derivatization step can be time-consuming, may not be 100% efficient, and can introduce variability.
HPLC-UV: The primary limitation of HPLC-UV for this analyte is the lack of a suitable chromophore.[4][5] Without a group that absorbs UV radiation, detection with a standard UV detector is not possible at the required sensitivity levels for many applications. While alternative detection methods for non-chromophoric compounds exist for HPLC, such as Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD), they generally offer lower sensitivity and are not compatible with gradient elution, which is often necessary for complex matrices.[4][5][6] Pre- or post-column derivatization to introduce a chromophore is another option but adds complexity to the method.[4][25]
Conclusion
For the quantitative analysis of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride, LC-MS emerges as the superior analytical technique. Its high sensitivity, specificity, and applicability to polar, non-volatile compounds without the need for derivatization make it the method of choice for demanding applications in pharmaceutical development. While GC-MS and HPLC-UV are powerful techniques in their own right, they present significant challenges for the analysis of this particular compound.
A rigorously validated LC-MS method, following the principles outlined in this guide, will ensure the generation of accurate, reliable, and reproducible data that can withstand regulatory scrutiny and provide a solid foundation for critical decision-making throughout the drug development lifecycle. The investment in developing and validating a robust LC-MS method is, therefore, a crucial step in bringing new and effective therapies to patients.
References
ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation. (n.d.).
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved from [Link]
Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation. (n.d.). Retrieved from [Link]
Analytical Method Development Approach When Compounds Don't Have UV Chromophore: - Veeprho. (2020, October 24). Retrieved from [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17). Retrieved from [Link]
Gas Chromatography with Soft Ionization Mass Spectrometry for the Characterization of Natural Products | Spectroscopy Online. (2026, March 16). Retrieved from [Link]
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]
Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry - ResearchGate. (2015, April 21). Retrieved from [Link]
Universal detection in high performance liquid chromatography. (2015, July 3). Retrieved from [Link]
Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach - MDPI. (2026, January 31). Retrieved from [Link]
Gas Chromatography-Mass Spectrometry and Analysis of the Serum Metabolomic Profile Through Extraction and Derivatization of Polar Metabolites | Springer Nature Experiments. (n.d.). Retrieved from [Link]
On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model | Semantic Scholar. (2012, September 25). Retrieved from [Link]
How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29). Retrieved from [Link]
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
Ultraviolet Detectors: Perspectives, Principles, and Practices - LCGC International. (2019, October 1). Retrieved from [Link]
LC-MS method validation resources : r/massspectrometry - Reddit. (2024, August 4). Retrieved from [Link]
Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs. (2024, November 6). Retrieved from [Link]
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). Retrieved from [Link]
8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.). Retrieved from [Link]
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Retrieved from [Link]
An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium | Analytical Chemistry - ACS Publications. (2024, July 10). Retrieved from [Link]
Quantitative analysis of small molecules in biological samples. (n.d.). Retrieved from [Link]
Alternative to Piperidine in Fmoc Solid-Phase Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. (2021, May 3). Retrieved from [Link]
Alternative to Piperidine in Fmoc Solid-Phase Synthesis | ACS Combinatorial Science. (2005, December 21). Retrieved from [Link]
Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe - MDPI. (2021, February 3). Retrieved from [Link]
Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC. (2023, April 5). Retrieved from [Link]
(PDF) Synthetic Cannabinoids in Oral Fluid - ResearchGate. (2025, August 6). Retrieved from [Link]